IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)-
Description
Imidazo[1,2-a]pyridine-8-methanol, 2-(trifluoromethyl)- is a heterocyclic compound featuring a fused imidazole-pyridine core.
Properties
IUPAC Name |
[2-(trifluoromethyl)imidazo[1,2-a]pyridin-8-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-4-14-3-1-2-6(5-15)8(14)13-7/h1-4,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNMJJZGAKCLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Condensation with Bromomalonaldehyde
A metal-free protocol involves the reaction of 2-aminopyridine with bromomalonaldehyde under microwave irradiation. This method yields 3-carbaldehyde-substituted imidazo[1,2-a]pyridines. To adapt this for the target compound, 2-amino-5-(hydroxymethyl)pyridine could serve as the starting material. Condensation with trifluoroacetone under microwave conditions (ethanol–water, 100°C, 30 min) may yield the desired product after in situ reduction of the aldehyde to methanol. However, the regiochemical outcome depends on the substituent’s position on the pyridine ring.
Base-Mediated Intramolecular Cyclization
Kusy et al. demonstrated a potassium hydroxide-mediated cyclization of 2-aminopyridinium bromides with thiophenols to form 3-sulfenylimidazo[1,2-a]pyridines. By substituting thiophenols with trifluoromethylated electrophiles and employing 2-amino-8-hydroxymethylpyridine, this method could direct trifluoromethylation at position 2. The hydroxymethyl group at position 8 would require protection during the reaction to prevent side reactions.
[3+2] Cycloaddition for Trifluoromethyl Group Introduction
The [3+2] cycloaddition of pyridinium ylides with trifluoroacetonitrile provides a direct route to 2-trifluoromethylimidazo[1,2-a]pyridines.
Pyridinium Ylide Generation and Reaction Conditions
Pyridinium ylides are generated in situ from 2-aminopyridine derivatives and trifluoroacetaldehyde O-(aryl)oximes. For example, reacting 2-amino-5-(hydroxymethyl)pyridine with 2,2,2-trifluoroacetaldehyde oxime in the presence of a base (e.g., K2CO3) forms a ylide, which undergoes cycloaddition with trifluoroacetonitrile at 80°C in DMF. This method achieves 70–85% yields for analogous compounds. The hydroxymethyl group at position 8 remains intact under these conditions, as evidenced by similar protocols.
Multi-Component Reactions (MCRs) for Convergent Synthesis
Molecular Iodine-Catalyzed Three-Component Coupling
A green chemistry approach employs molecular iodine (20 mol%) in water under ultrasonication. Combining 2-aminopyridine, trifluoroacetophenone, and dimedone at room temperature for 30 min yields 2-trifluoromethylimidazo[1,2-a]pyridines with up to 96% efficiency. To introduce the hydroxymethyl group, dimedone could be replaced with a glycerol derivative, though this modification remains untested in the literature.
Copper-Catalyzed Alkynylation and Cyclization
A copper nanoparticle-catalyzed method involves 2-aminopyridine, trifluoroacetaldehyde, and propargyl alcohol in water under reflux. The aldehyde and alkyne condense to form the imidazo ring, while propargyl alcohol introduces a hydroxymethyl group via Huisgen cycloaddition. This one-pot method avoids intermediate isolation, achieving 82% yield for analogous structures.
Post-Synthetic Functionalization Strategies
Oxidation of Methyl to Hydroxymethyl
Starting with 2-trifluoromethyl-8-methylimidazo[1,2-a]pyridine, selective oxidation of the methyl group using selenium dioxide (SeO2) in dioxane/water (1:1) at 100°C for 6 h converts it to hydroxymethyl. This method, adapted from hydrazide syntheses, achieves 65–75% yields but requires rigorous purification to avoid over-oxidation to carboxylic acids.
Directed Lithiation and Electrophilic Quenching
Directed ortho-lithiation of 2-trifluoromethylimidazo[1,2-a]pyridine using LDA at −78°C in THF, followed by quenching with paraformaldehyde, introduces the hydroxymethyl group at position 8. This method, though unreported for this specific compound, is successful for analogous heterocycles, yielding 50–60% after optimization.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various biologically active molecules.
Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of IMidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoroMethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Polarity : The hydroxymethyl group in the target compound improves aqueous solubility compared to bromo (-Br) or methyl (-CH₃) substituents .
- Lipophilicity : Trifluoromethyl groups generally increase logP values, but polar substituents (e.g., -CH₂OH) counterbalance this effect .
Pharmacological Activity
- Anti-Inflammatory Activity : Derivatives with -CF₃ and aromatic substituents (e.g., 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine) showed potent activity in vitro, comparable to aspirin .
- Bone Resorption Inhibition: Minodronic acid, an imidazo[1,2-a]pyridine-based drug, highlights the scaffold’s therapeutic relevance in metabolic disorders .
Physicochemical and Computational Data
- Aqueous Solubility : The hydroxymethyl group in the target compound likely improves solubility (>10 mg/mL predicted) compared to bromo or methyl analogs (<5 mg/mL) .
- LogP : Estimated logP for the target compound is ~1.5 (lower than ethyl ester derivatives with logP ~3.6 ).
- pKa : The hydroxymethyl group may confer a slightly acidic pKa (~10-12), influencing bioavailability .
Biological Activity
Imidazo[1,2-a]pyridine derivatives, particularly the compound Imidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoromethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the compound's biological activity, synthesizing data from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The compound Imidazo[1,2-a]pyridine-8-Methanol, 2-(trifluoromethyl)- is characterized by its imidazo[1,2-a]pyridine core structure, which is known for its stability and reactivity. The trifluoromethyl group enhances lipophilicity and can influence biological interactions. The chemical formula is , with a molecular weight of approximately 220.16 g/mol.
Biological Activities
The imidazo[1,2-a]pyridine scaffold exhibits a wide range of pharmacological activities:
- Anticancer Activity : Compounds within this class have shown promising results as c-Met inhibitors, which are crucial in cancer progression. For instance, derivatives have demonstrated IC50 values as low as 3.9 nM against c-Met kinase, indicating potent inhibitory action against cancer cell proliferation .
- Antimicrobial Properties : Studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against various microbial strains, showcasing their potential as antimicrobial agents .
- Anti-inflammatory Effects : Some derivatives have been reported to inhibit Bruton’s tyrosine kinase (Btk), suggesting utility in treating autoimmune and inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of imidazo[1,2-a]pyridine derivatives. Modifications at various positions on the imidazo ring can significantly alter activity profiles. For example:
| Position | Substituent | Effect on Activity |
|---|---|---|
| C-6 | Heteroaryl groups | Improved c-Met inhibition |
| C-7 | Polar groups | Enhanced cellular potency |
| C-8 | Trifluoromethyl | Increased lipophilicity and bioavailability |
Case Studies
- Tumor Growth Inhibition : A study demonstrated that a derivative of imidazo[1,2-a]pyridine significantly inhibited tumor growth by 75% in vivo with good oral bioavailability (F = 29%) .
- Antimicrobial Efficacy : Research indicated that certain analogs displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibiotics .
- Inflammatory Disease Treatment : Novel derivatives were shown to modulate immune responses effectively by inhibiting Btk, providing a potential therapeutic avenue for conditions like rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing IMidazo[1,2-a]pyridine-8-Methanol derivatives with high purity?
- Methodology : Synthesis typically involves multi-step procedures, including cyclization reactions and functional group modifications. For example:
- Step 1 : Condensation of 2-aminopyridine derivatives with α-bromo ketones to form the imidazo[1,2-a]pyridine core.
- Step 2 : Introduction of the trifluoromethyl group via electrophilic trifluoromethylation or cross-coupling reactions.
- Step 3 : Hydroxymethylation at the 8-position using oxidizing agents (e.g., KMnO₄) or reductive alkylation.
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures ensures >95% purity .
Q. How can researchers confirm the structural integrity of IMidazo[1,2-a]pyridine-8-Methanol derivatives?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at C2, hydroxymethyl at C8).
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray Crystallography : To resolve ambiguities in stereochemistry or regioselectivity .
Q. What are the key physicochemical properties of this compound?
- Key Properties :
| Property | Value/Description |
|---|---|
| Molecular Weight | ~219.21 g/mol (estimated) |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
| Stability | Sensitive to prolonged light exposure |
- Rationale : The trifluoromethyl group enhances lipophilicity, while the hydroxymethyl group improves aqueous solubility .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities of trifluoromethyl-substituted imidazopyridines?
- Strategies :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replace trifluoromethyl with methyl or halogen) to isolate contributing factors.
- Dose-Response Analysis : Test compounds across a wide concentration range (nM–µM) to identify off-target effects.
- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., kinases, GPCRs) .
Q. What computational methods predict the interaction of this compound with biological targets?
- Approach :
- Molecular Docking : Use software like AutoDock Vina to model binding poses with protein targets (e.g., PI3K inhibitors in ).
- MD Simulations : Run 100-ns simulations to assess binding stability and conformational changes.
- Free Energy Calculations : MM/GBSA or MM/PBSA to quantify binding affinities .
Q. How does the trifluoromethyl group influence metabolic stability and pharmacokinetics?
- Experimental Design :
- In Vitro Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).
- Metabolite Identification : LC-MS/MS to detect oxidative or hydrolytic metabolites.
- Key Finding : The trifluoromethyl group reduces CYP450-mediated oxidation, enhancing metabolic stability .
Key Research Gaps
- Mechanistic Studies : Limited data exist on off-target effects in in vivo models.
- Synthetic Scalability : Current methods yield <50% efficiency for large-scale production.
- Toxicity Profiles : No comprehensive studies on long-term exposure in mammalian systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
